
KDS2010
Overview
Description
KDS2010 is a novel, potent, and selective reversible monoamine oxidase-B (MAO-B) inhibitor developed as a therapeutic candidate for neurodegenerative and neuroinflammatory disorders, particularly Parkinson’s disease (PD), Alzheimer’s disease (AD), and chemotherapy-induced neuropathic pain . Structurally, it belongs to the α-aminoamide derivatives, featuring a biphenyl moiety that enhances its specificity for MAO-B over MAO-A (selectivity ratio >1,000-fold) . This compound exhibits high bioavailability (>100%) and blood-brain barrier permeability, critical for central nervous system (CNS) drug efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: KDS2010 is synthesized through a series of α-aminoamide derivatives. The synthesis involves the incorporation of a biphenyl moiety, which contributes to its high potency and selectivity. The specific reaction conditions and reagents used in the synthesis have been optimized to achieve the desired chemical structure and properties .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis process likely involves standard pharmaceutical manufacturing techniques, including large-scale chemical synthesis, purification, and quality control to ensure the compound’s consistency and efficacy .
Chemical Reactions Analysis
Types of Reactions: KDS2010 primarily undergoes reactions related to its role as an MAO-B inhibitor. These reactions include:
Common Reagents and Conditions: The synthesis of this compound involves reagents such as α-aminoamide derivatives and specific catalysts to facilitate the formation of the biphenyl moiety. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Major Products Formed: The primary product formed from the synthesis of this compound is the compound itself, which exhibits high potency and selectivity as an MAO-B inhibitor. The major by-products are typically removed through purification processes to ensure the compound’s efficacy and safety .
Scientific Research Applications
Therapeutic Applications
A. Parkinson's Disease
KDS2010 has shown promising results in preclinical studies as a therapeutic candidate for Parkinson's disease. Key findings from various studies include:
- Potency and Efficacy : this compound demonstrated superior potency and specificity compared to traditional irreversible MAO-B inhibitors like selegiline. In animal models, it significantly alleviated motor deficits associated with Parkinson's disease, showcasing neuroprotective and anti-neuroinflammatory effects in the nigrostriatal pathway .
- Pharmacokinetics : The compound exhibited high bioavailability (>100%) and effective blood-brain barrier permeability, making it a viable candidate for clinical use .
- Safety Profile : In non-human primate studies, this compound displayed virtually no toxicity or adverse side effects, further supporting its potential as a safe treatment option .
Study | Model | Key Findings |
---|---|---|
Park et al. (2020) | MPTP mouse model | Significant recovery from parkinsonism; superior to selegiline |
Kim et al. (2021) | 6-hydroxydopamine model | Alleviated motor dysfunction; high bioavailability |
Lee et al. (2022) | A53T α-synuclein model | Neuroprotective effects observed |
B. Neuropathic Pain
This compound has also been investigated for its analgesic properties in neuropathic pain models:
- Mechanism of Action : The compound was found to reduce tactile hypersensitivity induced by paclitaxel, suggesting its effectiveness in managing chemotherapy-induced neuropathic pain .
- Anti-inflammatory Effects : this compound reduced levels of reactive oxygen species and inhibited inflammatory pathways in spinal cord neurons, contributing to pain relief .
Study | Model | Key Findings |
---|---|---|
Zhang et al. (2022) | Spinal nerve ligation model | Enhanced mechanical thresholds; reduced ROS production |
Lee et al. (2022) | Paclitaxel-induced model | Significant reduction in tactile hypersensitivity |
C. Rheumatoid Arthritis
Recent studies have explored the anti-inflammatory effects of this compound in rheumatoid arthritis models:
- Clinical Score Improvement : In collagen-induced arthritis mice, this compound administration led to significant reductions in clinical scores and paw thickness, indicating its potential to ameliorate joint inflammation .
- Cytokine Modulation : The treatment resulted in decreased levels of pro-inflammatory cytokines like TNF-α, further supporting its role in managing inflammatory conditions .
Study | Model | Key Findings |
---|---|---|
Kim et al. (2022) | Collagen-induced arthritis model | Reduced paw thickness; lower TNF-α levels |
Mechanism of Action
KDS2010 exerts its effects by selectively inhibiting the catalytic activity of MAO-B. This inhibition prevents the oxidative deamination of dopamine and other biogenic amines, leading to increased levels of these neurotransmitters in the brain. The compound’s reversible inhibition mechanism allows it to interact with MAO-B without permanently deactivating the enzyme, which contributes to its safety and efficacy .
Molecular Targets and Pathways: this compound primarily targets MAO-B in astrocytes, where it inhibits the enzyme’s activity and reduces the synthesis of gamma-aminobutyric acid (GABA) through the putrescine degradation pathway. This reduction in GABA synthesis alleviates the tonic inhibition of dopaminergic neurons, leading to increased dopamine synthesis and release .
Comparison with Similar Compounds
Mechanism of Action :
- MAO-B Inhibition : KDS2010 reversibly binds to MAO-B, blocking its enzymatic activity, which reduces oxidative stress (via inhibition of H2O2 production) and neurotoxic metabolite synthesis (e.g., MPP+ from MPTP) .
- Anti-Neuroinflammatory Effects : It suppresses reactive astrogliosis and microglial activation, mitigating neuroinflammation in PD and AD models .
- GABAergic Modulation : By inhibiting MAO-B-dependent GABA synthesis in astrocytes, this compound restores excitatory-inhibitory balance in synaptic transmission, improving cognitive and motor functions .
This compound distinguishes itself from existing MAO-B inhibitors through its reversible binding mechanism , broader therapeutic efficacy , and superior safety profile . Below is a detailed comparison with key competitors:
Table 1: Comparative Analysis of this compound and Other MAO-B Inhibitors
Key Differentiators :
Reversibility vs. Irreversibility: Unlike selegiline, which irreversibly inactivates MAO-B and requires enzyme regeneration for recovery, this compound’s reversible inhibition allows sustained efficacy without cumulative toxicity . In MPTP-induced PD models, this compound outperformed selegiline in restoring TH+ neurons (70% vs. 20% recovery) and motor function . Safinamide, another reversible inhibitor, has off-target effects (e.g., sodium/calcium channel blockade), increasing risks of adverse events .
Safety and Pharmacokinetics: this compound’s NOAEL (40 mg/kg/day) in primates exceeds the therapeutic dose range (10–25 mg/kg), whereas selegiline exhibits dose-limiting hypertensive crises .
Table 2: In Vitro and In Vivo Efficacy Data
Biological Activity
KDS2010 is a novel reversible inhibitor of monoamine oxidase B (MAO-B), which has garnered attention for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s disease (AD) and Parkinson’s disease (PD). This article delves into the biological activity of this compound, highlighting its mechanisms, effects on neuroinflammation, and implications for treatment.
This compound functions primarily by inhibiting MAO-B, an enzyme that degrades neurotransmitters and is implicated in the pathophysiology of neurodegenerative diseases. The selective inhibition of MAO-B by this compound leads to a reduction in reactive oxygen species (ROS) production and alleviates neuroinflammatory processes. This results in improved synaptic transmission and cognitive functions.
Key Mechanisms:
- Reduction of GABA Levels: this compound significantly lowers astrocytic GABA levels, which are often elevated in neurodegenerative conditions. This reduction is linked to improved cognitive functions and memory recovery in animal models .
- Anti-inflammatory Effects: The compound mitigates astrogliosis and microgliosis, thereby reducing neuroinflammation associated with conditions like AD and PD .
- Neuroprotective Effects: this compound enhances neuronal survival by blocking the detrimental effects of excessive GABA and ROS on neuronal health .
Animal Studies
Multiple studies have demonstrated the efficacy of this compound in various animal models:
- Alzheimer's Disease Models: In APP/PS1 mice, long-term administration of this compound resulted in:
- Parkinson's Disease Models: In MPTP-induced PD models:
- Neuropathic Pain Models: In spinal nerve ligation-induced neuropathic pain studies:
Pharmacokinetics and Safety Profile
This compound has been characterized through various pharmacokinetic studies, showing:
- High Bioavailability: Greater than 100%, indicating efficient absorption and distribution.
- Lack of Food Effect: Consistent pharmacokinetic profile regardless of food intake.
- Safety: Demonstrated low toxicity levels in non-human primates with favorable tolerability profiles for both young adults and elderly populations .
Case Studies
Several clinical trials are underway to evaluate the efficacy of this compound in humans:
- A Phase 2 clinical trial is currently recruiting participants to assess the safety and efficacy of this compound in patients with mild cognitive impairment due to Alzheimer’s disease. Initial findings suggest promising outcomes related to cognitive enhancement and safety .
Summary Table of Key Findings
Q & A
Basic Research Questions
Q. What experimental models and methodologies are used to evaluate KDS2010’s efficacy in Parkinson’s disease (PD) research?
this compound has been tested in multiple PD models, including:
- MPTP-induced neurotoxicity : Evaluated via TH-positive neuron counts, GFAP/Iba1 staining for neuroinflammation, and behavioral tests (vertical grid, coat hanger) to assess motor deficits .
- 6-OHDA lesioning : Measured dopaminergic neuron survival and striatal dopamine levels .
- A53T α-synuclein overexpression : Assessed motor coordination (e.g.,踏板测试) and TH/Nissl staining to quantify neuronal loss . Methodologies include immunohistochemistry, Western blotting for TH/GFAP/iNOS, and kinetic analyses of MAO-B inhibition .
Q. How does this compound’s reversible MAO-B inhibition differ mechanistically from irreversible inhibitors like selegiline?
this compound binds reversibly to MAO-B, avoiding compensatory upregulation of astrocytic GABA synthesis observed with long-term selegiline use. This reversibility preserves therapeutic efficacy without inducing tolerance, as shown in AD and PD models . Additionally, this compound reduces reactive astrocyte-derived hydrogen peroxide and GABA overproduction, mitigating oxidative stress and tonic inhibition of neurons .
Q. What pharmacokinetic and safety profiles support this compound’s translational potential?
- Non-human primates : No adverse effects (e.g., weight loss, organ toxicity) at 40 mg/kg/day over 4 weeks, with dose-proportional AUClast and Tmax of ~4.7 hours .
- Rodents : Effective neuroprotection at 10–20 mg/kg/day orally, with bioavailability >100% .
Advanced Research Questions
Q. How do contradictory findings in this compound’s efficacy across PD models inform its therapeutic limitations?
In A53T and 6-OHDA models, this compound showed partial efficacy when administered post-neurodegeneration (3 weeks post-lesion). This suggests timing-dependent neurorestorative effects, where early intervention rescues dormant TH-negative neurons, while delayed treatment primarily mitigates neuroinflammation . Comparative studies with safinamide highlight this compound’s superior reversibility and lack of off-target effects .
Q. What methodological challenges arise in quantifying this compound’s impact on neuroinflammation?
- Marker variability : GFAP/Iba1 intensity and LCN2 expression in astrocytes are sensitive to dosing schedules and model-specific neuroinflammatory cascades. For example, MPTP-induced LCN2 upregulation was reversed by this compound, but A53T models showed slower response kinetics .
- Imaging limitations : Confocal 3D rendering of TH/Iba1 colocalization required high-resolution z-stacking to distinguish reactive microglia from astrocytes .
Q. How does this compound’s efficacy in non-PD models (e.g., Alzheimer’s disease, obesity) expand its mechanistic understanding?
- AD models : this compound reduced hippocampal GABA levels and rescued memory deficits in APP/PS1 mice, independent of Aβ pathology, suggesting MAO-B’s role in synaptic inhibition .
- Obesity models : this compound decreased fat accumulation in high-fat-diet mice without altering food intake, implicating MAO-B in astrocyte-mediated energy expenditure .
Q. What experimental design considerations are critical for assessing this compound’s long-term neuroprotection?
- Dosing windows : Pretreatment (29 days) vs. posttreatment (72 hours post-MPTP) regimens revealed distinct mechanisms: pretreatment prevented TH<sup>+</sup> cell loss, while posttreatment reactivated dormant neurons .
- Control comparisons : Safinamide and selegiline were used to isolate reversibility-specific effects, with irreversible inhibitors failing to suppress compensatory GABA synthesis .
Q. Methodological Resources
- Data interpretation : Use standardized quantification tools (e.g., ImageJ for GFAP intensity; Prism for dose-response curves) to minimize bias .
- Behavioral assays : Vertical grid and coat hanger tests require blinded scoring to ensure reproducibility in motor deficit assessments .
For further details, refer to primary studies in Sci. Adv. (2019) and Nature Metabolism (2023).
Properties
CAS No. |
1894207-44-3 |
---|---|
Molecular Formula |
C17H17F3N2O |
Molecular Weight |
322.32 g/mol |
IUPAC Name |
(2S)-2-[[4-[4-(trifluoromethyl)phenyl]phenyl]methylamino]propanamide |
InChI |
InChI=1S/C17H17F3N2O/c1-11(16(21)23)22-10-12-2-4-13(5-3-12)14-6-8-15(9-7-14)17(18,19)20/h2-9,11,22H,10H2,1H3,(H2,21,23)/t11-/m0/s1 |
InChI Key |
XCUXYNYVUMLDKH-NSHDSACASA-N |
SMILES |
C[C@H](NCC1=CC=C(C2=CC=C(C(F)(F)F)C=C2)C=C1)C(N)=O.OS(=O)(C)=O |
Isomeric SMILES |
C[C@@H](C(=O)N)NCC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES |
CC(C(=O)N)NCC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KDS-2010; KDS 2010; KDS2010 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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